
(2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one is a compound with a unique structure and properties. It is a member of the class of compounds known as enones, which are characterized by a double bond between two carbon atoms and a carbonyl group. This compound has been studied extensively due to its potential applications in the fields of synthetic organic chemistry and medicinal chemistry.
Applications De Recherche Scientifique
(2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one has been studied extensively due to its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. This compound has been used as a model compound for the study of the reactivity of enones, as well as for the development of new synthetic methods for the synthesis of enones. Additionally, this compound has been used as a model compound for the study of the mechanism of action of various pharmaceutical agents. Furthermore, this compound has been studied for its potential as an anti-cancer agent, as well as for its potential as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one is not yet fully understood. However, it is known that this compound has a high affinity for certain receptors in the body, such as the estrogen receptor and the androgen receptor. It is also known that this compound can bind to certain enzymes, such as cyclooxygenase-2, and can inhibit their activity. This inhibition of enzyme activity is thought to be responsible for the anti-inflammatory and anti-cancer effects of this compound.
Biochemical and Physiological Effects
(2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can act as an anti-inflammatory agent, as well as an anti-cancer agent. Additionally, this compound has been shown to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators. Furthermore, this compound has been shown to have a positive effect on the immune system, as well as a positive effect on bone metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and can be obtained in high purity. Additionally, this compound has a wide range of potential applications in the fields of synthetic organic chemistry and medicinal chemistry. However, there are also some limitations to the use of this compound in laboratory experiments. This compound is relatively expensive, and its reactivity can be difficult to control. Furthermore, this compound can be toxic if not handled properly.
Orientations Futures
There are several potential future directions for research involving (2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one. One potential direction is the exploration of new synthesis methods for this compound. Additionally, further research into the mechanism of action of this compound could lead to the development of more effective pharmaceutical agents. Furthermore, further research into the biochemical and physiological effects of this compound could lead to the development of more effective treatments for diseases such as cancer and inflammation. Finally, further research into the potential applications of this compound could lead to new discoveries in the fields of synthetic organic chemistry and medicinal chemistry.
Méthodes De Synthèse
The synthesis of (2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one has been studied extensively by various researchers. The most common method of synthesis involves the reaction of 3,4-dimethylphenylmagnesium bromide with 2-fluorophenylprop-2-en-1-one in the presence of a catalytic amount of palladium. This method yields the desired compound in good yields and with high purity. Other methods of synthesis have also been explored, such as the reaction of 3,4-dimethylphenylmagnesium bromide with 2-fluorophenylprop-2-en-1-one in the presence of a catalytic amount of nickel, as well as the reaction of 3,4-dimethylphenylmagnesium bromide with 2-fluorophenylprop-2-en-1-one in the presence of a catalytic amount of copper.
Propriétés
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO/c1-12-7-8-15(11-13(12)2)17(19)10-9-14-5-3-4-6-16(14)18/h3-11H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGSGCPMJCMUTC-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6355146.png)
![4-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355148.png)
![2,10-Diaza-9-(2-fluorophenyl)-5,5-dimethyl-14-nitrotricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6355159.png)
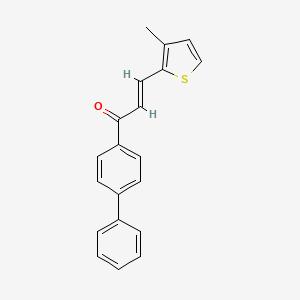
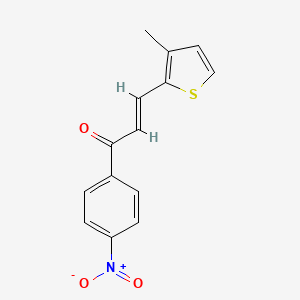
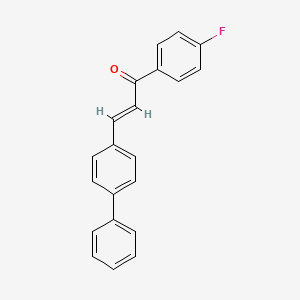
![4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one](/img/structure/B6355187.png)

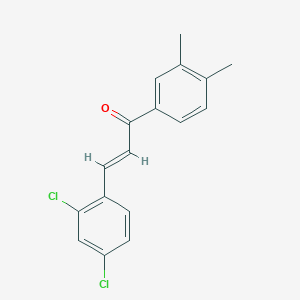

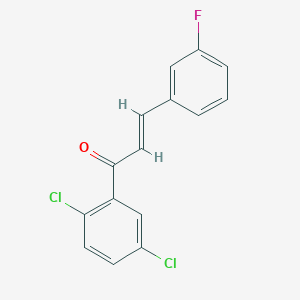
![(2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355234.png)
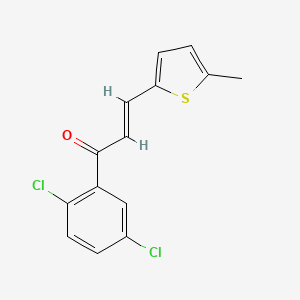
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B6355238.png)